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2,5-Dimethyl-3-isopropylhexane
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Overview
Description
2,5-Dimethyl-3-isopropylhexane is an organic compound with the molecular formula C11H24 It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms The structure of this compound includes a hexane backbone with two methyl groups and one isopropyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-isopropylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable hexane derivative with isopropyl and methyl groups. The reaction typically requires a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the catalytic cracking of larger hydrocarbons to produce smaller alkanes, followed by selective alkylation to introduce the desired substituents. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-isopropylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other alkanes, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Substitution: Halogenation reactions typically require halogens (Cl2, Br2) and may be initiated by light or heat.
Combustion: Requires an excess of oxygen and is usually carried out at high temperatures.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,5-dimethyl-3-isopropylhexanol, 2,5-dimethyl-3-isopropylhexanal, or 2,5-dimethyl-3-isopropylhexanoic acid.
Substitution: Halogenated derivatives such as 2,5-dimethyl-3-isopropylhexyl chloride or bromide.
Combustion: Carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
2,5-Dimethyl-3-isopropylhexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as a solvent or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-isopropylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, where hydrogen atoms are removed, and oxygen atoms are added. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpentane
- 3,3-Dimethylhexane
- 2,2,4-Trimethylpentane
Uniqueness
2,5-Dimethyl-3-isopropylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and reactivity due to the steric effects of its substituents.
Properties
CAS No. |
61868-66-4 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,5-dimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C11H24/c1-8(2)7-11(9(3)4)10(5)6/h8-11H,7H2,1-6H3 |
InChI Key |
QKICRGDGSLQROM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)C)C(C)C |
Origin of Product |
United States |
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